molecular formula C5H7N3O3 B12830823 (1-Methyl-5-nitro-1H-imidazol-4-yl)methanol

(1-Methyl-5-nitro-1H-imidazol-4-yl)methanol

Cat. No.: B12830823
M. Wt: 157.13 g/mol
InChI Key: SKVAUNALSOBRHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-5-nitro-1H-imidazol-4-yl)methanol is an organic compound with the molecular formula C5H7N3O3. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-5-nitro-1H-imidazol-4-yl)methanol can be achieved through several methods. One common approach involves the reduction of 1-methyl-4-nitroimidazole-5-carboxylic acid. The reaction typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures .

Another method involves the reaction of 1-methylimidazole with formaldehyde in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This reaction leads to the formation of the desired product through a nucleophilic addition mechanism .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-5-nitro-1H-imidazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce aminoimidazoles.

Scientific Research Applications

(1-Methyl-5-nitro-1H-imidazol-4-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Methyl-5-nitro-1H-imidazol-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-5-nitro-1H-imidazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at position 4 allows for unique reactivity and interactions compared to other imidazole derivatives.

Properties

Molecular Formula

C5H7N3O3

Molecular Weight

157.13 g/mol

IUPAC Name

(1-methyl-5-nitroimidazol-4-yl)methanol

InChI

InChI=1S/C5H7N3O3/c1-7-3-6-4(2-9)5(7)8(10)11/h3,9H,2H2,1H3

InChI Key

SKVAUNALSOBRHA-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1[N+](=O)[O-])CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.